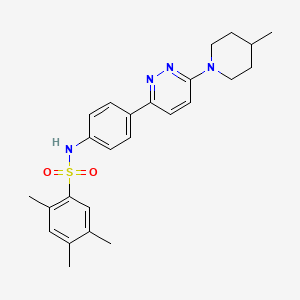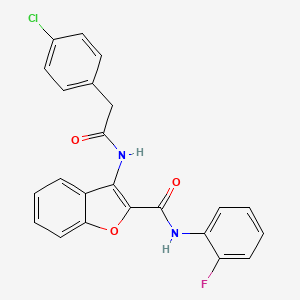![molecular formula C13H18Cl2N4 B2986669 N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride CAS No. 1439894-63-9](/img/structure/B2986669.png)
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
作用機序
Target of Action
Quinazolinone and its derivatives, which include the compound , have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various physiological processes.
Mode of Action
Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some quinazolinone derivatives have been found to inhibit enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
These include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . Each of these activities suggests the involvement of different biochemical pathways.
Result of Action
Given the broad range of biological activities associated with quinazolinone derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has been found to interact with a variety of biomolecules. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system . This suggests that the compound may interact with enzymes and proteins involved in this system.
Cellular Effects
The compound has been observed to have significant effects on cellular processes. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Molecular docking studies suggest that it may act as an inhibitor of P. aeruginosa’s quorum sensing transcriptional regulator PqsR .
準備方法
The synthesis of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of quinazoline derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified and converted into its dihydrochloride salt form to enhance its stability and solubility .
化学反応の分析
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
類似化合物との比較
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is unique compared to other quinazoline derivatives due to its specific chemical structure and properties. Similar compounds include:
Quinazolinone derivatives: These compounds have a similar core structure but differ in their substituents and biological activities.
Piperidinyl-substituted quinazolines: These compounds also contain a piperidine ring but may have different substituents on the quinazoline core
特性
IUPAC Name |
N-[(3R)-piperidin-3-yl]quinazolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANLCQVYHRBDG-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)



![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)
![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2986600.png)

![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)
![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)



